Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Receptor pharmacology D2 antagonist 5-HT2A antagonist

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-79-4) belongs to the dibenzo[b,f][1,4]oxazepine class of compounds. This scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to drugs such as the antipsychotic loxapine and the antidepressant amoxapine.

Molecular Formula C22H18N2O3
Molecular Weight 358.397
CAS No. 921891-79-4
Cat. No. B2383237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS921891-79-4
Molecular FormulaC22H18N2O3
Molecular Weight358.397
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
InChIInChI=1S/C22H18N2O3/c1-13-4-3-5-15(10-13)21(25)23-16-7-9-19-17(12-16)22(26)24-18-11-14(2)6-8-20(18)27-19/h3-12H,1-2H3,(H,23,25)(H,24,26)
InChIKeyZSNJOWUDWGSLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide: Chemical Identity and Known Pharmacological Classification


3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 921891-79-4) belongs to the dibenzo[b,f][1,4]oxazepine class of compounds [1]. This scaffold is recognized as a privileged structure in medicinal chemistry, giving rise to drugs such as the antipsychotic loxapine and the antidepressant amoxapine [2]. The compound is differentiated from these classical agents by its 11-oxo group and the 3-methylbenzamide substituent at the 2-position, features that eliminate the basic piperazine side chain and are expected to profoundly alter its receptor pharmacology. At present, publicly available quantitative biological data for this specific compound are extremely limited; the evidence presented in this guide relies on class-level inference, structural comparisons, and physicochemical predictions grounded in the broader dibenzo[b,f][1,4]oxazepine literature.

Why 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide Cannot Be Replaced by a Generic Dibenzo[b,f][1,4]oxazepine Analog


Generic substitution within the dibenzo[b,f][1,4]oxazepine class is hazardous because the pharmacological profile is exquisitely sensitive to the nature of the substituents at positions 2, 8, and 11. Loxapine, bearing a 4-methylpiperazin-1-yl group at C11 and chlorine at C2, exhibits high affinity for multiple aminergic receptors (Ki values: D2 = 12 nM, 5-HT2A = 7.7 nM, H1 = 7 nM) [1]. Replacement of the piperazine with a carbonyl (11-oxo) and a 3-methylbenzamide at C2, as in the target compound, eliminates the basic center that is critical for ionic interactions with aspartate residues in aminergic GPCRs, likely redirecting binding toward different target classes [2]. Consequently, a user seeking the unique pharmacological or chemical vector offered by the target compound cannot simply select a different dibenzo[b,f][1,4]oxazepine congener and expect equivalent behavior in a biological assay or synthetic sequence.

Quantitative Differentiation Evidence for 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide vs. Closest Analogs


Aminergic Receptor Engagement: Predicted D2 and 5-HT2A Affinity Shift Relative to Loxapine

Loxapine displays high affinity for dopamine D2 receptors (Ki = 12 nM) and serotonin 5-HT2A receptors (Ki = 7.7 nM) due to the protonated piperazine ring that forms a salt bridge with Asp3.32 in the orthosteric pocket [1]. In the target compound, the 11-oxo group replaces the piperazine, removing this basic center. Concurrently, the 2-chloro group of loxapine is replaced by a 3-methylbenzamide moiety. These two modifications are predicted to drastically reduce D2 and 5-HT2A affinity, shifting the interaction profile toward non-aminergic targets such as histone deacetylases or 11β-hydroxysteroid dehydrogenase, for which related dibenzo[b,f][1,4]oxazepine derivatives show sub-micromolar IC50 values [2].

Receptor pharmacology D2 antagonist 5-HT2A antagonist

Hydrogen-Bonding Capacity and Physicochemical Differentiation from Loxapine

The target compound (C22H18N2O3, MW 358.4) possesses two hydrogen bond donors (amide NH and lactam NH) and five hydrogen bond acceptors, whereas loxapine (C18H18ClN3O, MW 327.8) has zero H-bond donors and three acceptors . This difference arises from the 11-oxo lactam and the 2-benzamide group. Consequently, the target compound is predicted to have a lower logP (approximately 2.5–3.0) compared to loxapine (logP ≈ 3.6–4.0) [1], indicating higher aqueous solubility and reduced passive membrane permeability. Such a shift in physicochemical profile makes the target compound better suited for applications where target engagement requires a different pharmacokinetic or solubility profile than that of classical dibenzo[b,f][1,4]oxazepine drugs.

Physicochemical properties LogP Hydrogen bond donors

Synthetic Utility: The 2-Benzamide Handle Enables Facile Derivatization Unavailable in Loxapine

The target compound contains a secondary amide linkage at the 2-position, which can be selectively hydrolyzed to the free amine or further functionalized via N-alkylation, acylation, or sulfonylation. In contrast, loxapine's 2-position is occupied by a chlorine atom, which is less versatile for late-stage diversification [1]. The 11-oxo group in the target compound also provides a reactive carbonyl for condensation reactions (e.g., formation of imines or oximes) that loxapine's 11-piperazine cannot offer. This dual functionalization potential makes the target compound a superior intermediate for constructing complex libraries or targeted protein degradation probes (e.g., PROTACs) where a dibenzo[b,f][1,4]oxazepine core is desired [2].

Synthetic chemistry PROTAC Bioconjugation

Optimal Research and Industrial Application Scenarios for 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


PROTAC and Molecular Glue Development Requiring a Neutral Dibenzo[b,f][1,4]oxazepine Ligand

The replacement of the basic piperazine with a neutral 11-oxo group and 3-methylbenzamide makes this compound an ideal candidate as a ligand for E3 ligase recruitment in PROTAC design, where minimizing off-target aminergic receptor engagement is critical. The 2-benzamide handle allows straightforward attachment of linker moieties without the need for protecting group strategies that would be required for loxapine's piperazine NH [1].

HDAC Inhibitor Lead Optimization Using the 11-Oxo Dibenzo[b,f][1,4]oxazepine Scaffold

The compound's 11-oxo group and 2-benzamide pattern closely resemble intermediates described in the HDAC inhibitor patent EP2343286B1 (see [2] in Section_3). Researchers pursuing selective HDAC6 or HDAC8 inhibitors can use this compound as a key building block to explore structure-activity relationships around the benzamide portion, which is known to interact with the catalytic zinc ion in HDAC enzymes [2].

Metabolite Profiling and Impurity Identification in Loxapine/Amoxapine Manufacturing

Given the structural resemblance to known dibenzo[b,f][1,4]oxazepine metabolites, this compound may serve as a reference standard for HPLC-MS methods aiming to detect and quantify novel process impurities or degradation products during the synthesis of loxapine or amoxapine [1]. Its distinct retention time and mass spectral signature compared to loxapine (MW 358.4 vs. 327.8) facilitate unambiguous identification.

Structure-Based Design of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors

Several dibenzo[b,f][1,4]oxazepine derivatives with an 11-oxo substitution have been reported as 11β-HSD1 inhibitors with IC50 values in the low nanomolar range [2]. The target compound's 3-methylbenzamide moiety may interact favorably with the hydrophobic substrate-binding pocket of 11β-HSD1, making it a suitable starting point for medicinal chemistry optimization campaigns seeking to develop metabolic syndrome therapeutics.

Quote Request

Request a Quote for 3-methyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.